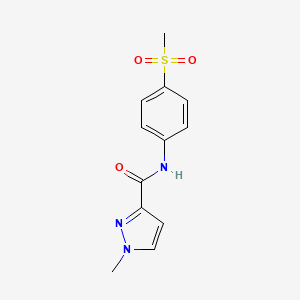

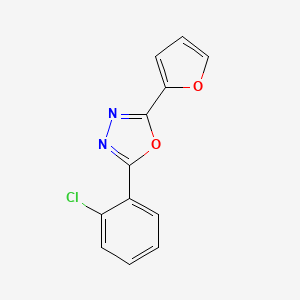

5-Azidomethyl-2,4-dimethyl-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including those related to oxazole structures, have been extensively used in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. These ligands exhibit versatility, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. Their structural characterization has been detailed in both solid state and solution, highlighting their importance in the development of chiral auxiliaries for synthetic chemistry (Gómez, Muller, & Rocamora, 1999).

Organic Synthesis and Cycloaddition Reactions

Azoles, including oxazoles, play a critical role in organic synthesis, particularly in cycloaddition reactions. For example, ruthenium-catalyzed cycloadditions of aryl azides with alkynes to form 1,5-disubstituted 1,2,3-triazoles have demonstrated high yields, cleaner products, and shorter reaction times, especially under microwave irradiation (Rasmussen, Boren, & Fokin, 2007). Such reactions are foundational in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

Azole derivatives, including oxazoles and triazoles, have been explored for their antiviral, antitumor, and anti-HIV activities. For instance, triazole analogues of the anti-HIV-1 compound TSAO-T have been synthesized and evaluated, with some derivatives showing potent anti-HIV-1 activity. This highlights the therapeutic potential of azole derivatives in designing antiviral agents (Alvarez et al., 1994).

Heterogeneous Azo Reagents in Esterification

Azole compounds have also been used as heterogeneous azo reagents for selective esterification reactions. The use of 5,5'-Dimethyl-3,3'-azoisoxazole, for instance, showcases the efficiency of azole-based reagents in highly selective esterification processes, further emphasizing their versatility in synthetic organic chemistry (Iranpoor, Firouzabadi, & Khalili, 2010).

Propiedades

IUPAC Name |

5-(azidomethyl)-2,4-dimethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-6(3-8-10-7)11-5(2)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYLUBQSVYZMBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

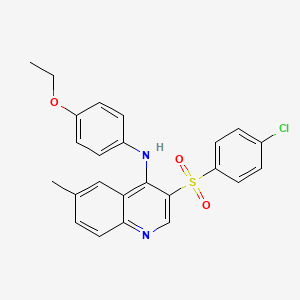

![5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2660043.png)

![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)

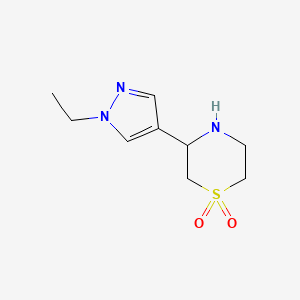

![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)

![2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B2660052.png)

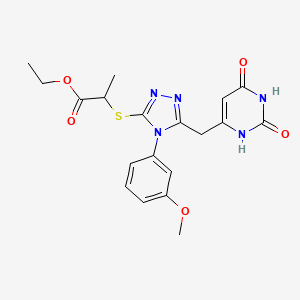

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2660053.png)

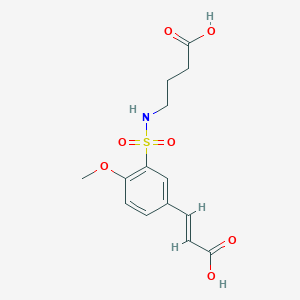

![5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2660054.png)

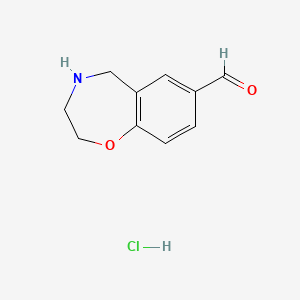

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2660055.png)